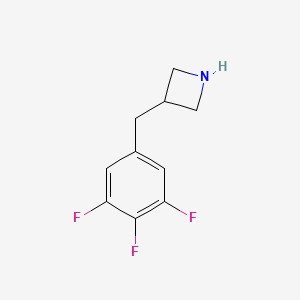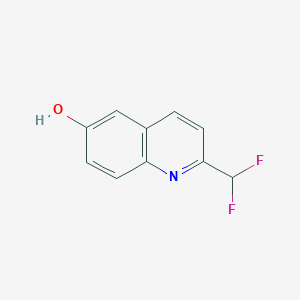
1-(2,2,2-Trifluoroethyl)azepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)azepan-4-one is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one can be achieved through various synthetic routes. One common method involves the reaction of azepan-4-one with 2,2,2-trifluoroethyl bromide under basic conditions . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroethyl)azepan-4-one undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)azepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)azepan-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethyl)azepan-4-one can be compared with other similar compounds such as:
1-(2,2,2-Trifluoroacetyl)azepan-4-one: This compound has a similar structure but with an acetyl group instead of an ethyl group.
Azepan-4-one: The parent compound without the trifluoroethyl group.
Other azepine derivatives: Compounds with different substituents on the azepine ring.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12F3NO |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)azepan-4-one |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)6-12-4-1-2-7(13)3-5-12/h1-6H2 |
Clave InChI |
SEDZEHNPGCLSOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCN(C1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)


![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)


![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)


